molecular formula C22H27FN4O3 B2467245 N'-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049569-99-4

N'-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2467245
CAS No.: 1049569-99-4
M. Wt: 414.481
InChI Key: NOKVAIGGAGURLO-UHFFFAOYSA-N
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Description

N’-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that features a piperazine ring, a common structural motif in pharmaceuticals and agrochemicals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves a multi-step processThe final step involves the formation of the ethanediamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N’-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The piperazine ring is known to modulate pharmacokinetic properties, potentially affecting neurotransmitter receptors and enzymes. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N’-(3-fluoro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its specific combination of fluoro, methoxy, and piperazine moieties, which confer distinct pharmacological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3/c1-16-3-4-17(15-20(16)23)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-5-7-19(30-2)8-6-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKVAIGGAGURLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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